Potassium 1,3-benzothiazole-2-carboxylate
Overview
Description
Potassium 1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C8H5NO2SK. It is a potassium salt of 1,3-benzothiazole-2-carboxylic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Potassium 1,3-benzothiazole-2-carboxylate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent biological activities and are used in medicinal chemistry . They have been found to inhibit the BCL-2 family of enzymes, which play a key role in apoptosis . They have also shown inhibitory activity against M. tuberculosis .
Mode of Action
The mode of action of benzothiazole derivatives involves their interaction with their targets, leading to changes in the function of these targets. For instance, when benzothiazole derivatives inhibit the BCL-2 family of enzymes, they disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis in the affected cells .
Biochemical Pathways
Benzothiazole derivatives affect the apoptotic pathway, a crucial biochemical pathway involved in programmed cell death. By inhibiting the BCL-2 family of enzymes, these compounds can induce apoptosis in cancer cells, thereby preventing their proliferation .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells. By inhibiting the BCL-2 family of enzymes, this compound can trigger programmed cell death in these cells, thereby preventing their uncontrolled proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1,3-benzothiazole-2-carboxylate can be synthesized through the reaction of 1,3-benzothiazole-2-carboxylic acid with potassium hydroxide. The reaction typically involves dissolving 1,3-benzothiazole-2-carboxylic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and higher yields. The starting materials, 1,3-benzothiazole-2-carboxylic acid and potassium hydroxide, are continuously fed into the reactor, and the product is collected at the outlet.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Potassium 1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-carboxylic acid: The parent acid of potassium 1,3-benzothiazole-2-carboxylate.
2-Mercaptobenzothiazole: A related compound with a thiol group instead of a carboxylate group.
Benzothiazole: The core structure without any substituents.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it particularly useful in various chemical and biological applications where solubility is a critical factor.
Properties
IUPAC Name |
potassium;1,3-benzothiazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBPZXPKIMAML-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879683-41-7 | |
Record name | potassium 1,3-benzothiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.